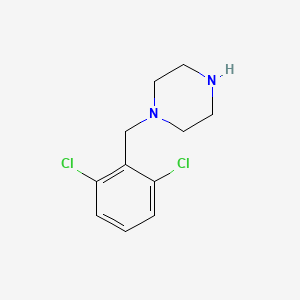

1-(2,6-Dichlorobenzyl)piperazine

描述

Historical Context and Significance of Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, holds a prestigious position in the field of medicinal chemistry. Current time information in Bangalore, IN. Its journey in medicine began in the 1950s when it was identified as an effective anthelmintic agent, particularly for treating threadworm infections in children. nih.gov This initial success paved the way for broader investigations into the therapeutic potential of piperazine-based compounds.

The unique structural and physicochemical properties of the piperazine scaffold are central to its widespread use. smolecule.com The two nitrogen atoms can act as hydrogen bond donors and acceptors, which allows for fine-tuning interactions with biological targets and can increase water solubility and bioavailability. nih.gov This inherent versatility allows the piperazine ring to serve as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. smolecule.comeuropa.eu Consequently, this scaffold has been incorporated into a vast array of drugs spanning numerous therapeutic categories, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. guidechem.com The ability to easily modify the piperazine structure at its nitrogen atoms has enabled the development of a multitude of derivatives with tailored pharmacological and pharmacokinetic profiles, cementing its status as a cornerstone in modern drug discovery. biosynth.com

Overview of Benzylpiperazine Derivatives in Research

Within the large family of piperazine derivatives, the benzylpiperazine (BZP) subclass has been the subject of extensive research. BZP itself was first synthesized in 1944 and was initially investigated for various therapeutic uses, including as an antidepressant. biosynth.com However, these investigations revealed that BZP possesses amphetamine-like stimulant effects on the central nervous system, leading to its abandonment for clinical development due to its potential for abuse. biosynth.comresearchgate.net

Benzylpiperazine derivatives exert their effects by modulating monoamine neurotransmitter systems, primarily by stimulating the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline. researchgate.netacs.org This mechanism of action is responsible for their stimulant and, in some cases, psychoactive properties. accelachem.combiomall.in The core structure of benzylpiperazine allows for substitutions on both the phenyl ring and the piperazine nitrogen, creating a large chemical space for researchers to explore. Scientists have synthesized and evaluated numerous BZP analogues to study structure-activity relationships and to develop compounds with specific pharmacological profiles, such as selective binders for certain receptor subtypes or agents with potential therapeutic applications in areas like cerebral vasodilation.

Research Rationale for 1-(2,6-Dichlorobenzyl)piperazine

The compound this compound is a specific derivative that has emerged as a useful chemical for research purposes. While extensive, peer-reviewed pharmacological studies on this exact molecule are not widely published, its research rationale can be inferred from its structural components and the general trajectory of medicinal chemistry research. The rationale for synthesizing and studying this compound likely stems from a systematic exploration of structure-activity relationships within the benzylpiperazine class.

The key structural feature of this compound is the presence of two chlorine atoms at the 2 and 6 positions of the benzyl (B1604629) ring. The introduction of halogen atoms, particularly chlorine, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Dichloro-substitution can significantly alter the compound's interaction with biological targets compared to its non-chlorinated parent compound. The specific 2,6-dichloro substitution pattern creates a sterically hindered environment around the benzylic carbon, which could influence its binding affinity and selectivity for specific enzymes or receptors.

Chemical suppliers describe this compound as a useful research chemical and an intermediate in organic synthesis. smolecule.com It is noted for its utility in synthesizing more complex molecules, for example, by reacting with amines to form substituted phenylpiperazines. biosynth.com This suggests its role as a building block in the creation of novel compounds for screening in various biological assays. The investigation into molecules like this compound is driven by the continuous search for new chemical entities with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102292-50-2 | biosynth.com |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | biosynth.com |

| Molecular Weight | 245.15 g/mol | biosynth.com |

| Appearance | White to tan solid, crystals or crystalline powder | |

| Melting Point | 54-62 °C | |

| Boiling Point | 332.4 °C at 760 mmHg | |

| Density | 1.252 g/cm³ | |

| SMILES | C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | biosynth.com |

| InChI Key | WQTPGHSKQDVCQQ-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTPGHSKQDVCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354376 | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102292-50-2 | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry of 1 2,6 Dichlorobenzyl Piperazine

Established Synthetic Pathways and Methodologies for 1-(2,6-Dichlorobenzyl)piperazine

The most common and established method for the synthesis of this compound involves the direct N-alkylation of piperazine (B1678402) with 2,6-dichlorobenzyl chloride. This nucleophilic substitution reaction is a straightforward and widely adopted approach for preparing a variety of monosubstituted piperazines. orgsyn.org

A general procedure for this type of synthesis involves dissolving an excess of piperazine in a suitable solvent, such as toluene (B28343) or a lower alcohol. orgsyn.orgnih.gov The use of an excess of piperazine is crucial to favor the formation of the monosubstituted product and minimize the production of the disubstituted by-product. The reaction mixture is typically heated to reflux to drive the reaction to completion. The product, this compound, can then be isolated and purified using standard techniques like extraction and crystallization, often after conversion to its hydrochloride salt to facilitate handling and purification. orgsyn.org

An alternative established pathway involves the reaction of a dichlorophenylaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This method is particularly useful for the synthesis of arylpiperazines and can be adapted for benzylpiperazines. The reaction involves a cyclization step where the piperazine ring is formed.

Below is a data table summarizing a typical synthesis of a substituted benzylpiperazine, which is analogous to the synthesis of this compound.

Interactive Data Table: General Synthesis of a Substituted Benzylpiperazine

| Parameter | Value | Reference |

| Reactants | Piperazine, Benzyl (B1604629) Chloride derivative | orgsyn.org |

| Solvent | Toluene, Ethanol | orgsyn.orgnih.gov |

| Reaction Type | Nucleophilic Substitution | orgsyn.org |

| Key Condition | Excess of piperazine | orgsyn.org |

| Work-up | Extraction, Crystallization | orgsyn.org |

Novel Approaches and Optimization Strategies for this compound Synthesis

To enhance the efficiency, yield, and sustainability of the synthesis of this compound, several novel approaches and optimization strategies have been explored for related piperazine derivatives, which can be applied to the target molecule.

One significant advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of piperazine derivatives. jocpr.com For instance, the condensation of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine hydrochloride, a reaction analogous to a potential synthesis route for dichlorobenzylpiperazines, was significantly accelerated using microwave irradiation. jocpr.com This suggests that the N-alkylation of piperazine with 2,6-dichlorobenzyl chloride could also be optimized using this technology.

Another area of innovation lies in the development of novel catalytic systems . The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, offers a simplified and more environmentally friendly approach. nih.gov These catalysts can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. Furthermore, advanced catalytic systems, including those based on iridium, have been developed for the synthesis of C-substituted piperazines, indicating a broader trend towards more sophisticated catalytic methods in piperazine synthesis that could be adapted. nih.gov

Interactive Data Table: Comparison of Synthesis Strategies

| Strategy | Advantages | Potential Application to this compound | Reference |

| Conventional Heating | Well-established, reliable | Standard method | orgsyn.org |

| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields | Optimization of the N-alkylation step | jocpr.com |

| Heterogeneous Catalysis | Easy catalyst separation, reusable catalysts, greener process | Simplified and more sustainable synthesis | nih.gov |

| One-Pot Synthesis | Increased efficiency, reduced waste | Streamlined production with fewer steps | nih.gov |

Synthesis of Related Dichlorobenzylpiperazine Analogs

The synthetic methodologies used for this compound are also applicable to the preparation of its various positional isomers. The synthesis of these analogs is crucial for structure-activity relationship (SAR) studies in drug discovery.

1-(2,3-Dichlorobenzyl)piperazine: The synthesis of this analog can be achieved through the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. google.com A patent describes a preparation method where these two reactants undergo a cyclization reaction at elevated temperatures to yield the desired product. google.com

1-(2,5-Dichlorobenzyl)piperazine: The synthesis of this isomer would typically follow the general N-alkylation procedure, reacting piperazine with 2,5-dichlorobenzyl chloride.

1-(3,4-Dichlorobenzyl)piperazine: Similar to the other analogs, this compound can be synthesized by the N-alkylation of piperazine with 3,4-dichlorobenzyl chloride.

1-(3,5-Dichlorobenzyl)piperazine: The preparation of this analog would also involve the standard nucleophilic substitution reaction between piperazine and 3,5-dichlorobenzyl chloride.

The reaction conditions for these syntheses are generally similar, involving a suitable solvent and heat. The choice of starting materials, specifically the isomeric dichlorobenzyl chloride, dictates the final product.

Interactive Data Table: Synthesis of Dichlorobenzylpiperazine Analogs

| Compound | Starting Materials | Key Reaction Type | Reference |

| 1-(2,3-Dichlorobenzyl)piperazine | 2,3-Dichloroaniline, Bis(2-chloroethyl)amine hydrochloride | Cyclization | google.com |

| 1-(2,5-Dichlorobenzyl)piperazine | Piperazine, 2,5-Dichlorobenzyl chloride | N-Alkylation | - |

| 1-(3,4-Dichlorobenzyl)piperazine | Piperazine, 3,4-Dichlorobenzyl chloride | N-Alkylation | - |

| 1-(3,5-Dichlorobenzyl)piperazine | Piperazine, 3,5-Dichlorobenzyl chloride | N-Alkylation | - |

Pharmacological Profile and Biological Activities of 1 2,6 Dichlorobenzyl Piperazine and Its Derivatives

Molecular Pharmacology and Mechanism of Action

The mechanism of action for 1-(2,6-dichlorobenzyl)piperazine and its analogs is rooted in their ability to bind to and modulate the function of several key proteins involved in neurotransmission and other biological pathways. The specific substitution pattern on the benzyl (B1604629) ring, combined with the piperazine (B1678402) core, dictates the affinity and efficacy at these targets.

Piperazine derivatives are well-established ligands for monoamine transporters and receptors, playing a significant role in the regulation of serotonin (5-HT), dopamine (DA), and noradrenaline (NA) levels in the synaptic cleft.

Serotonin Receptors and Transporter: Many 1-arylpiperazines are recognized as direct-acting serotonin agonists nih.gov. The conformation of the molecule, particularly the relative orientation of the piperazine and aryl rings, is crucial for receptor activation mdpi.com. Derivatives of piperazine have been developed as dual inhibitors of serotonin and noradrenaline reuptake, indicating a direct interaction with the serotonin transporter (SERT) nih.gov. The structural characteristics of phenylpiperazines, including substitutions on the phenyl ring, are key determinants of their activity at the 5-HT2C receptor mdpi.com.

Dopamine Receptors and Transporter: The piperazine scaffold is a common feature in ligands targeting the dopamine D2 receptor nih.govd-nb.info. Phenyl-substituted piperazine derivatives have been identified as potent dopamine transporter (DAT) inhibitors nih.gov. The addition of a lipophilic system to the piperazine core can enhance affinity and selectivity for the D2 receptor subtype nih.gov. The substitution of the piperazine ring in certain structures can lead to high affinity for the DAT, with some analogs showing substantially higher selectivity for dopamine versus serotonin reuptake sites researchgate.net.

Noradrenaline Transporter: The noradrenaline transporter (NET) is responsible for the reuptake of noradrenaline from the synapse and can also transport dopamine nih.gov. Piperazine derivatives have been specifically designed as dual inhibitors of serotonin and noradrenaline reuptake, highlighting their interaction with NET nih.gov. This interaction is critical for modulating noradrenergic signaling, which is involved in mood, arousal, and memory nih.govdrugbank.com. The release of noradrenaline is, in part, regulated by presynaptic alpha-2 adrenoceptors, which can also be a target for piperazine-like compounds researchgate.net.

Recent studies have revealed a novel mechanism of action for piperazine derivatives involving the modulation of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary source of inhibitory neurotransmission in the brain.

Research on a series of piperazine derivatives, including structurally related compounds like 1-benzylpiperazine (BZP) and various chlorophenylpiperazines (CPPs), has demonstrated that these molecules act as antagonists of the human α1β2γ2 GABA-A receptor nih.gov. All tested derivatives were found to inhibit the GABA-evoked ion current in a concentration-dependent manner. The potency of this inhibition was influenced by the substitution on the phenyl ring, with chlorophenylpiperazines being the most potent antagonists nih.gov. This antagonistic action on GABA-A receptors can lead to reduced inhibitory input on catecholaminergic neurons, potentially contributing to increased neurotransmitter levels in the synapse nih.gov.

Table 1: GABA-A Receptor Antagonism by Piperazine Derivatives

| Compound | IC20 (μM) | Maximum Inhibition (%) at 1mM |

|---|---|---|

| 1-(2-chlorophenyl)piperazine (2CPP) | 46 | ~90 |

| 1-(3-chlorophenyl)piperazine (3CPP) | > 46 | Not specified |

| 1-(4-chlorophenyl)piperazine (4CPP) | < 46 | Not specified |

| 1-Benzylpiperazine (BZP) | > 46 | Not specified |

Sigma receptors, which are divided into sigma-1 and sigma-2 subtypes, are recognized as targets for various piperazine-containing compounds. These receptors are implicated in a range of neurological functions and diseases.

N,N'-disubstituted piperazine compounds have been synthesized and shown to have a high affinity for both sigma-1 and sigma-2 receptors nih.gov. For instance, N,N-dibenzylpiperazines exhibit notable affinity for sigma receptors nih.gov. The design of these ligands is often based on the minimal structural requirements known to elicit sigma receptor binding nih.gov. Specific substitutions can confer high selectivity; for example, an (m-nitrophenethyl)piperazine derivative showed subnanomolar affinity for the sigma-1 site, while the corresponding o-nitro compound had the highest affinity for the sigma-2 site (Ki = 4.9 nM) nih.gov. This suggests that the 2,6-dichloro substitution on the benzyl ring of this compound likely influences its affinity and selectivity for sigma receptor subtypes.

The versatility of the piperazine scaffold allows for its incorporation into ligands for other, structurally distinct targets.

Histamine H4 Receptor: The piperazine moiety is a known component in ligands developed for histamine receptors nih.gov. Specifically, piperazine and its derivatives have been investigated as antagonists for the histamine H4 receptor, which is involved in inflammatory responses nih.govdrugbank.com. For example, the compound 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine has been identified as a histamine H4 receptor antagonist with a pKi of 6.2 nih.gov.

SARS-CoV-2 Main Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drug development mdpi.comresearchgate.net. Potent non-covalent, non-peptide Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold have been discovered. Through structure-based design, an optimized compound from this class, GC-14, was shown to inhibit Mpro with high potency (IC50 = 0.40 μM) and display significant antiviral activity (EC50 = 1.1 μM). This demonstrates the potential for piperazine-based structures, such as this compound, to serve as a foundation for the development of inhibitors against this viral enzyme.

In Vitro Pharmacological Investigations

The characterization of this compound and its derivatives relies heavily on in vitro assays to determine their binding affinities and functional effects at various molecular targets.

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the concentration of a ligand required to displace a radiolabeled competitor from the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Binding Affinities (Ki, nM) of Selected Piperazine Derivatives

| Compound/Derivative Class | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| o-nitro-(m-nitrophenethyl)piperazine derivative | Sigma-2 Receptor | 4.9 |

| m-nitro-(m-nitrophenethyl)piperazine derivative | Sigma-1 Receptor | <1.0 |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Dopamine Transporter (DAT) | 0.12 |

| 1-(3-chlorophenyl)-4-phenethylpiperazine | Sigma-1 Receptor | 10.89 |

Functional assays, such as the two-electrode voltage-clamp technique used to study GABA-A receptors, provide information on the actual biological effect of the compound (e.g., agonist, antagonist, modulator) after it binds to its target nih.gov. These assays are crucial for understanding the complete pharmacological profile of a molecule beyond its simple binding affinity.

Cell-Based Efficacy and Potency Studies

Research into the cell-based efficacy of this compound derivatives has identified potent activity in specific signaling pathways. One notable study focused on the synthesis of a novel phthalazine derivative, 4-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-N-(4-morpholinophenyl)phthalazin-1-amine (referred to as 10p), which was evaluated for its ability to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.gov The TGF-β pathway is crucial for numerous cellular processes, and its dysregulation is linked to diseases such as cancer and fibrosis. nih.govnih.gov

In a cell-based assay using a firefly luciferase gene under the control of a Smad-dependent promoter, compound 10p demonstrated significant inhibitory effects on the TGF-β pathway. nih.gov This indicates the compound can effectively block the downstream signaling cascade initiated by TGF-β. Further studies confirmed that this inhibitory action occurs through the reduction of Smad protein phosphorylation. nih.gov The potency of this derivative is highlighted by its low half-maximal inhibitory concentration (IC50), indicating high efficacy at nanomolar concentrations. nih.gov

Table 1: Cell-Based Efficacy of Phthalazine Derivative 10p

| Compound | Target Pathway | Cell-Based Assay | Efficacy (IC50) | Cytotoxicity (CC50) | Selectivity Index (CC50/IC50) |

|---|---|---|---|---|---|

| 10p | TGF-β Signaling | Smad-dependent Luciferase Reporter | 0.11 ± 0.02 µM | ~12 µM | ~112-fold |

This table summarizes the in vitro efficacy and selectivity of compound 10p, a derivative of this compound, in inhibiting the TGF-β signaling pathway. nih.gov

Enzyme Inhibition Assays

The enzymatic activity of this compound derivatives has been explored against various enzyme targets. Following the discovery of its cell-based efficacy against the TGF-β pathway, the phthalazine derivative 10p was further investigated for its direct enzymatic inhibition. An assay targeting the TGF-β type I receptor (TGFβRI) kinase revealed that compound 10p does not directly inhibit the enzyme. nih.gov This finding suggests that its mechanism of action is not based on direct kinase inhibition but rather on other components of the signaling pathway. nih.gov

In other research, benzylpiperazine derivatives have been identified as potent inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in central nervous system (CNS) diseases. nih.gov One benzhydryl piperazine derivative, compound 2, showed highly selective inhibition of HDAC6 over other HDAC isoforms. nih.gov

Table 2: Enzyme Inhibition Profile of Benzylpiperazine Derivatives

| Compound | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| 10p | TGFβRI Kinase | No direct inhibition |

| 2 | HDAC6 | 0.11 ± 0.013 µM |

| 2 | HDAC1 | 4.4 ± 0.21 µM |

| 2 | HDAC4 | 4.4 ± 0.57 µM |

This table shows the enzymatic inhibitory activity of benzylpiperazine derivatives against different enzyme targets. Note that compound 2 is a benzhydryl piperazine derivative, not a direct derivative of this compound. nih.govnih.gov

In Vivo Preclinical Studies

Animal Models of Central Nervous System Disorders (e.g., Antipsychotic, Antidepressant, Anxiolytic Research)

The potential therapeutic applications of benzylpiperazine derivatives in CNS disorders have been investigated through various in vivo animal models. Research has focused on developing CNS-penetrant inhibitors of HDAC6, an enzyme considered a promising target for neurodegenerative diseases. nih.gov A hybrid strategy combining the structure of HDAC6 inhibitors with brain-penetrant histamine H1 receptor antagonists led to the synthesis of benzylpiperazine derivatives with suitable pharmacokinetic properties for CNS drugs. nih.gov

One such derivative, when administered to mice, demonstrated antidepressant activity and successfully increased the levels of acetylated α-tubulin in the brain, a key biomarker of HDAC6 inhibition. nih.gov Furthermore, piperazine-oxadiazole derivatives have been designed and evaluated for their potential as CNS-active antidepressants, with in silico studies predicting good blood-brain barrier penetration. cuestionesdefisioterapia.com While these studies highlight the potential of the broader benzylpiperazine class, specific in vivo studies focusing on the antipsychotic, antidepressant, or anxiolytic effects of this compound itself are not extensively detailed in the available literature.

Studies in Pain Models (e.g., Antinociceptive, Anti-allodynic Effects)

Benzylpiperazine derivatives have shown significant promise in preclinical pain models. A series of novel benzylpiperazinyl compounds were developed as selective sigma-1 receptor (σ1R) antagonists to treat inflammatory and neuropathic pain. nih.govresearchgate.net The σ1 receptor is known to modulate nociceptive signaling. researchgate.net

One of the lead compounds from this series, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), was tested in a mouse formalin assay for inflammatory pain and a chronic constriction injury (CCI) model for neuropathic pain. researchgate.net The compound produced dose-dependent antinociceptive and anti-allodynic effects. nih.govresearchgate.net Importantly, at effective doses, it did not cause sedation or impair locomotor activity in the rotarod assay, suggesting a favorable profile for a pain therapeutic. researchgate.net Other studies on different classes of piperazine derivatives have also confirmed their potential to produce both central and peripheral antinociceptive effects, often involving the opioidergic system. mdpi.com

Table 3: In Vivo Efficacy of Benzylpiperazine Derivative (Compound 15) in Pain Models

| Animal Model | Type of Pain | Effect | Outcome |

|---|---|---|---|

| Formalin Assay | Inflammatory | Antinociceptive | Dose-dependent reduction in licking time (ED50 = 12.7 mg/kg) |

| Chronic Constriction Injury (CCI) | Neuropathic | Anti-allodynic | Significant, dose-dependent increase in withdrawal thresholds |

| Rotarod Assay | Motor Coordination | Sedative Effects | No significant impairment of locomotor responses |

This table summarizes the in vivo effects of compound 15, a benzylpiperazine derivative, in established mouse models of pain and motor coordination. nih.govresearchgate.net

Research in Metabolic Disorders (e.g., Antidiabetic Potential)

Derivatives of piperazine are actively being investigated for their potential in treating metabolic disorders, particularly type 2 diabetes. pensoft.net One of the primary targets in this area is the enzyme dipeptidyl peptidase-4 (DPP-4), and its inhibition is a validated strategy for managing hyperglycemia. pensoft.net

Several studies have focused on designing and synthesizing piperazine sulphonamide derivatives as DPP-4 inhibitors. pensoft.netsemanticscholar.org In one such study, a lead compound (8h) was identified that showed moderate DPP-4 inhibition in vitro. pensoft.net This compound was then advanced to in vivo studies in rats. In an oral glucose tolerance test (OGTT), compound 8h demonstrated a dose-dependent reduction in blood glucose excursion. pensoft.net Furthermore, in a 21-day chronic study using streptozotocin (STZ)-induced diabetic rats, oral administration of compound 8h resulted in a significant reduction in serum glucose levels. pensoft.net Similarly, studies on 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives also showed that some compounds possessed enhanced antidiabetic activity in STZ-induced diabetic rats. researchgate.net

Investigations in Infectious Disease Models (e.g., Antimicrobial, Antiviral, Antiparasitic Research)

The piperazine scaffold is a component of numerous antimicrobial agents. apjhs.comnih.gov Research has demonstrated the broad-spectrum antimicrobial activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.net

In one study, a series of novel piperazine derivatives were screened for their antimicrobial properties. ijcmas.com A lead compound, RL-308, showed potent bactericidal activity against several pathogenic strains. Its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, revealing high efficacy, particularly against Shigella flexineri and Staphylococcus aureus. ijcmas.com Another study synthesized conazole analogs from 1-(4-fluorophenyl)piperazine that exhibited significant activity against test bacteria, with MIC values as low as 0.24 µg/mL. researchgate.net

Table 4: Antimicrobial Activity of Piperazine Derivative RL-308

| Bacterial Strain | Type | Activity Metric | Value (µg) |

|---|---|---|---|

| Shigella flexineri | Gram-negative | MIC | 2 |

| MBC | 4 | ||

| Staphylococcus aureus | Gram-positive | MIC | 4 |

| MBC | 8 | ||

| MRSA | Gram-positive | MIC | 16 |

| MBC | 32 | ||

| Shigella dysenteriae | Gram-negative | MIC | 128 |

This table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the piperazine derivative RL-308 against various pathogenic bacteria. ijcmas.com

Anti-inflammatory Research

Research into piperazine derivatives has revealed their potential as anti-inflammatory agents. nih.govscielo.org.mx A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, a piperazine compound, demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov In a carrageenan-induced paw edema model, this compound reduced edema formation and in a pleurisy test, it decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another study investigated a newly synthesized 1-[1-(2,5-dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine complex, which showed immunomodulatory properties in a model of aseptic inflammation. mdpi.com

Furthermore, a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs, which incorporate a piperazine moiety, were evaluated for their in vitro and in vivo anti-inflammatory activity. researchgate.net The evaluation was conducted against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net One compound from this series, in particular, exhibited more potent anti-inflammatory activity than the standard drug Ibuprofen. researchgate.net These studies underscore the potential of the piperazine scaffold as a basis for developing new anti-inflammatory drugs.

Anticancer Research

The piperazine nucleus is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed for anticancer activity due to its favorable physicochemical properties that can enhance solubility and bioavailability. mdpi.com Various derivatives of piperazine have been synthesized and evaluated for their potential as anticancer agents against numerous human tumor cell lines. mdpi.comnih.gov

For instance, novel series of 1-(2-fluorobenzyl)piperazine triazoles were synthesized and tested against the MCF7 breast cancer cell line. researchgate.net Compounds bearing 4-fluorophenyl and 2-fluorophenyl pendants from the triazole substituent exhibited the highest anticancer efficacy, with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively. researchgate.net Similarly, a series of vindoline–piperazine conjugates were investigated for their in vitro antiproliferative activity across 60 human tumor cell lines. mdpi.com Conjugates containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine attached to the vindoline structure were particularly potent, showing low micromolar growth inhibition values. mdpi.com

In another study, new phenylpiperazine derivatives of 1,2-benzothiazine were designed as potential topoisomerase II (Topo II) inhibitors. nih.gov One compound, BS230, which contains a 4-(3,4-dichlorophenyl)-1-piperazinyl moiety, demonstrated better antitumor activity and lower cytotoxicity towards healthy cells compared to the established anticancer drug doxorubicin. nih.gov Research has also explored 3,6-diunsaturated 2,5-diketopiperazines as anticancer agents, with some derivatives showing the ability to induce apoptosis and block cell cycle progression in cancer cells. mdpi.com

| Compound Class | Key Substituent(s) | Tested Cancer Cell Line(s) | Notable Activity |

|---|---|---|---|

| 1-(2-Fluorobenzyl)piperazine triazoles | 4-fluorophenyl, 2-fluorophenyl | MCF7 (Breast) | IC50 values of 12.09 µg/mL and 15.12 µg/mL. researchgate.net |

| Vindoline–piperazine conjugates | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI50 = 1.00 μM. mdpi.com |

| Vindoline–piperazine conjugates | 1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | GI50 = 1.35 μM. mdpi.com |

| Phenylpiperazine derivatives of 1,2-benzothiazine | 4-(3,4-dichlorophenyl)-1-piperazinyl | MCF7 (Breast) | Stronger cytotoxicity towards cancer cells than doxorubicin. nih.gov |

Structure-Activity Relationships (SAR) of Dichlorobenzylpiperazine Derivatives

The biological activity of piperazine derivatives is significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the piperazine scaffold affect the molecule's pharmacological properties, guiding the design of more potent and selective compounds. nih.govnih.gov

Influence of Halogenation Pattern on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. The introduction of halogen atoms, such as chlorine, can affect a molecule's lipophilicity, electronic distribution, and metabolic stability. In the context of dichlorobenzylpiperazine derivatives, the presence and position of chlorine atoms on the benzyl ring are critical determinants of activity. For example, in a study of 1,2-benzothiazine derivatives, a compound featuring a 3,4-dichlorophenyl)piperazine moiety showed potent anticancer activity. nih.gov This suggests that the dichlorination pattern contributes significantly to the compound's efficacy. The process of biological halogenation, often catalyzed by halogenase enzymes, is a key step in the biosynthesis of many natural products with diverse biological activities, including antimicrobial and antitumor properties. researchgate.net

Impact of Substitutions on the Piperazine Nitrogen Atoms

The two nitrogen atoms within the piperazine ring offer key sites for chemical modification, and substitutions at these positions can dramatically alter a compound's biological profile. nih.govnih.gov SAR studies have shown that the nature of the substituent on the piperazine nitrogen can influence receptor affinity and selectivity. nih.gov For instance, research on dopamine D2/D3 receptor ligands demonstrated that various N-substitutions on the piperazine ring, including substituted indole rings, are well-tolerated and can maintain high affinity and selectivity for the D3 receptor. nih.gov Another study on 2,5-diketopiperazines found that introducing an allyl group to one of the nitrogen atoms helped to interrupt intermolecular hydrogen bonds and π–π stacking interactions, which in turn contributed to better lipophilicity and good anticancer activities. mdpi.com These findings indicate that strategic substitution on the piperazine nitrogens is a crucial element in designing derivatives with desired pharmacological effects.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is crucial for its interaction with biological targets. researchgate.net Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which often corresponds to its bioactive conformation—the shape it adopts when binding to a receptor or enzyme. researchgate.netnih.govcopernicus.org For piperazine derivatives, the flexibility of the six-membered ring allows it to adopt various conformations, such as chair and boat forms. nih.gov The specific conformation is influenced by the substituents on the ring. Studies have shown that for some 2-substituted piperazines, the axial conformation is preferred and can be further stabilized by intramolecular hydrogen bonds. nih.gov Understanding the bioactive conformation is essential for rational drug design, as it allows for the creation of molecules pre-organized to fit the target binding site, potentially increasing potency and reducing the entropic penalty of binding. copernicus.org The formation of correct disulfide pairings, which stabilize the native conformation of many peptides, highlights the critical role of structural topology in biological activity. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 1-(2,6-dichlorobenzyl)piperazine, within the active site of a target protein.

Studies on various piperazine-containing molecules have demonstrated their ability to form key interactions with receptor active sites. For instance, docking studies of piperazine (B1678402) derivatives into the Dipeptidyl peptidase-IV (DPP-IV) active site have established good binding affinity, which correlates with observed biological data for the treatment of type 2 diabetes nih.gov. Similarly, research on piperazine-based compounds targeting the Sigma-1 receptor (S1R) has revealed specific binding interactions. Docking poses have shown that ligands can form bidentate salt bridge interactions involving the piperazine nitrogen atom and carboxylate groups of amino acid residues like Glu172 and Asp126 nih.gov. Furthermore, high-affinity ligands often establish hydrogen bonds and π-cation interactions with residues such as Phe107, which stabilize the ligand-receptor complex nih.gov.

The typical interactions observed for piperazine scaffolds in docking studies include:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors.

Ionic Interactions/Salt Bridges: The basic nitrogen of the piperazine ring is often protonated at physiological pH, allowing it to form strong ionic bonds with acidic residues like aspartate or glutamate in the receptor's binding pocket nih.gov.

Hydrophobic Interactions: The benzyl (B1604629) group, particularly the dichlorophenyl ring of the this compound scaffold, can engage in hydrophobic interactions with nonpolar residues of the target protein.

π-Cation Interactions: The positively charged piperazine nitrogen can interact favorably with the electron-rich aromatic rings of residues such as phenylalanine, tyrosine, or tryptophan nih.gov.

| Interaction Type | Participating Ligand Moiety | Potential Interacting Receptor Residues | Significance |

|---|---|---|---|

| Hydrogen Bond | Piperazine Nitrogens | Ser, Thr, Asn, Gln, Asp, Glu | Directional interaction contributing to binding specificity. |

| Ionic Interaction (Salt Bridge) | Protonated Piperazine Nitrogen | Asp, Glu | Strong, long-range interaction crucial for anchoring the ligand. nih.gov |

| Hydrophobic Interaction | Dichlorobenzyl Group | Ala, Val, Leu, Ile, Phe, Trp | Contributes to overall binding affinity by displacing water molecules. |

| π-Cation Interaction | Protonated Piperazine Nitrogen | Phe, Tyr, Trp | Stabilizes the ligand within the binding pocket. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgslideshare.net In drug discovery, QSAR is used to predict the activity of new or untested compounds, prioritize molecules for synthesis, and optimize lead compounds. jocpr.com The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological activity. slideshare.netlongdom.org

For a series of compounds based on the this compound scaffold, a QSAR study would involve several key steps:

Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. jocpr.comlongdom.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. jocpr.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity. |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Connectivity indices | Molecular branching and connectivity. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For the this compound scaffold, MD simulations can provide deep insights into its dynamic behavior when interacting with a biological target, complementing the static picture provided by molecular docking.

MD simulations can be used to:

Assess Binding Stability: By simulating the ligand-receptor complex over a period of nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking.

Characterize Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein structure might adapt to the binding of the ligand and the preferred conformations of the ligand in the active site.

Identify Key Interactions: MD simulations can highlight the most persistent and important interactions (like hydrogen bonds or water bridges) that stabilize the complex over time nih.gov. For example, simulations of a piperazine-based compound at the Sigma-1 receptor identified crucial amino acid residues that maintained contact with the ligand throughout the simulation nih.gov.

Predict Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

In a study on diketopiperazine dimerases, MD simulations were instrumental in identifying regions of conformational flexibility that were key to determining the enzyme's chemoselectivity, guiding subsequent protein engineering efforts nih.gov. This illustrates the power of MD to uncover dynamic aspects of molecular interactions that are critical for biological function.

De Novo Drug Design Approaches Utilizing the 2,6-Dichlorobenzylpiperazine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The 2,6-dichlorobenzylpiperazine structure can serve as an excellent starting point or "scaffold" in such design strategies.

Scaffold-based de novo design methods use a core structure known to have some affinity for a target and then computationally "grow" or add functional groups (R-groups) to it to improve binding affinity and other drug-like properties. arxiv.org This approach has several advantages:

Exploration of Novel Chemistry: It allows for the discovery of entirely new chemical entities that may not exist in current compound libraries.

Target Specificity: Molecules are designed specifically for the target's binding site, potentially leading to higher potency and selectivity.

Property Optimization: Desired physicochemical properties can be incorporated into the design process from the outset.

Modern de novo design often employs deep learning and artificial intelligence. arxiv.org Generative models, such as Recurrent Neural Networks (RNNs) or Generative Pretraining Transformers (GPT), can be trained on large databases of known molecules to "learn" the rules of chemical structure. mdpi.comnih.gov These models can then be fine-tuned to generate novel molecules that contain the 2,6-dichlorobenzylpiperazine scaffold and are predicted to have high activity against a specific target. Reinforcement learning can be coupled with these generative models to progressively optimize the generated molecules towards multiple objectives, such as high binding affinity, synthetic accessibility, and good pharmacokinetic properties. arxiv.org

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Stability and Metabolite Identification

The metabolic stability of a compound in liver microsomes is a key indicator of its in vivo clearance. Studies on various piperazine (B1678402) derivatives have been conducted to elucidate their metabolic pathways and stability.

Research on a novel selective tyrosine kinase inhibitor, KBP-7018, which shares structural similarities with 1-(2,6-Dichlorobenzyl)piperazine, revealed that its metabolic rate varies across species. In human, mouse, rat, and dog liver microsomes, the clearance was relatively low, ranging from 0.04 to 0.12 mL/min/mg. However, the clearance was significantly higher in monkey liver microsomes (0.44 mL/min/mg). dovepress.com These findings suggest that in most species, the compound is likely to have low hepatic clearance. dovepress.com

The metabolism of piperazine-containing compounds often involves several key pathways. For instance, the metabolism of X-376, a compound containing a piperazine ring, was studied in human liver microsomes. The primary sites of metabolism were predicted to be on the N-methyl piperazine ring, with CYP3A4 being the major metabolizing enzyme. nih.gov Common metabolic reactions for piperazine derivatives include hydroxylation and N-dealkylation. In the case of 1-(2-pyrimidinyl)-piperazine, a metabolite of buspirone, hydroxylation is a key metabolic step catalyzed primarily by the polymorphic enzyme CYP2D6. nih.gov This was confirmed by the strong inhibition of its metabolism by quinidine, a selective CYP2D6 inhibitor. nih.gov

Furthermore, studies on piperazin-1-ylpyridazines have shown that structural modifications can significantly alter metabolic stability. For example, some derivatives exhibit very short half-lives in mouse and human liver microsomes (around 2-3 minutes), indicating rapid metabolism. nih.gov This highlights the sensitivity of the piperazine scaffold to metabolic enzymes and the importance of structural features in determining metabolic fate. nih.gov The bioactivation of the piperazine ring to form reactive iminium ions is another potential metabolic pathway that has been observed for some piperazine-containing compounds. nih.gov

Table 1: In Vitro Metabolic Stability of KBP-7018 in Liver Microsomes

| Species | Intrinsic Clearance (CLint, mL/min/mg) | Predicted Hepatic Clearance (CLHepatic, predict, mL/min/kg) |

| Mouse | 0.12 | 7.2 |

| Rat | 0.09 | 5.6 |

| Dog | 0.11 | 6.4 |

| Monkey | 0.44 | 18.4 |

| Human | 0.07 | 4.2 |

Data from Huang et al. (2015) dovepress.com

In Vivo Pharmacokinetic Profiling in Research Models

The in vivo pharmacokinetic profile determines the exposure of a compound in the body over time. Detailed studies in various animal models have been conducted for piperazine-containing compounds to understand their absorption, distribution, metabolism, and excretion (ADME) properties.

For the tyrosine kinase inhibitor KBP-7018, pharmacokinetic studies were performed in mice, rats, dogs, and monkeys. dovepress.com In mice, after intravenous (IV) administration, the compound showed a half-life (t1/2) of 0.8 hours, a plasma clearance of 1.5 L/h/kg, and a volume of distribution at steady state (Vss) of 1.51 L/kg. dovepress.com The oral bioavailability was approximately 50%. dovepress.com

In rats, the pharmacokinetic profile was similar to that in mice. The half-life was 1.3 hours after IV administration and 4.8 hours after oral (PO) administration. dovepress.com The blood clearance was estimated to be 0.83 L/h/kg, and the Vss was 1.38 L/kg. dovepress.com The oral bioavailability in rats was high at 68%. dovepress.com

In dogs, KBP-7018 exhibited a high systemic clearance, while in monkeys, the plasma clearance was lower (0.49 L/h/kg) and the Vss was higher (3.57 L/kg), indicating significant tissue distribution. dovepress.com The oral bioavailability was moderate across the tested species, ranging from 21% to 68%. dovepress.com The time to reach maximum concentration (Cmax) after oral dosing varied from 0.25 to 6 hours. dovepress.com

Comparative pharmacokinetic studies of other piperazine-containing drugs, such as buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP), have also been conducted in rats. Following intravenous administration, buspirone had a clearance of 13.1 mL/min and a terminal elimination half-life of 25 minutes, while 1-PP had a clearance of 8.2 mL/min and a half-life of 79 minutes. nih.gov

Table 2: In Vivo Pharmacokinetic Parameters of KBP-7018 in Different Species

| Species | Route | Dose (mg/kg) | t1/2 (h) | CLp (L/h/kg) | Vss (L/kg) | F (%) |

| Mouse | IV | 10 | 0.8 | 1.5 | 1.51 | - |

| PO | 50 | - | - | - | ~50 | |

| Rat | IV | 2 | 1.3 | - | - | - |

| PO | 10 | 4.8 | - | - | 68 | |

| Dog | IV | 2 | - | High | - | - |

| PO | 50 | - | - | - | 21 | |

| Monkey | IV | 2 | 6.8 | 0.49 | 3.57 | - |

| PO | 5 | 4.6 | - | - | - |

Data from Huang et al. (2015). CLp: Plasma Clearance, F: Bioavailability. dovepress.com

Cytochrome P450 Enzyme Inhibition and Induction Studies

Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs, and interactions with this system can lead to significant drug-drug interactions. nih.govnih.gov The potential for piperazine-containing compounds to inhibit or induce CYP enzymes has been a subject of investigation.

Studies on several piperazine derivatives have demonstrated their potential to act as inhibitors of CYP enzymes. For example, two piperazine-containing compounds, SCH 66712 and 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), have been identified as mechanism-based inactivators of both CYP2D6 and CYP3A4. researchgate.net Mechanism-based inactivation is a time-dependent process that can lead to a prolonged loss of enzyme activity. nih.gov

For EMTPP, the inactivation of CYP2D6 was characterized by an apparent Ki of 5.5 µM and a maximal rate of inactivation (kinact) of 0.09 min-1. nih.gov This indicates a potent and time-dependent inhibition of this major drug-metabolizing enzyme. The study also revealed that the inactivation was due to the formation of an adduct with the CYP2D6 apoprotein. nih.gov

The metabolism of 1-(2-pyrimidinyl)-piperazine to its hydroxylated metabolite is catalyzed by CYP2D6, and this process is inhibited by the selective CYP2D6 inhibitor quinidine. nih.gov This further supports the role of CYP2D6 in the metabolism of certain piperazine compounds.

Table 3: Cytochrome P450 Inhibition by Piperazine-Containing Compounds

| Compound | CYP Isoform | Inhibition Type | IC50 / Ki |

| EMTPP | CYP2D6 | Mechanism-Based Inactivation | Ki = 5.5 µM |

| SCH 66712 | CYP2D6 | Mechanism-Based Inactivation | Not reported |

| EMTPP | CYP3A4 | Mechanism-Based Inactivation | Not reported |

| SCH 66712 | CYP3A4 | Mechanism-Based Inactivation | Not reported |

| Quinidine (inhibitor) | CYP2D6 (on 1-(2-pyrimidinyl)-piperazine metabolism) | Competitive | >95% inhibition |

Data from various sources. nih.govresearchgate.netnih.gov

Toxicological Profile of this compound in a Research Context

Analytical Methodologies for Research and Detection

Chromatographic Techniques (e.g., GC-MS, HPLC-UV)

Chromatographic methods are fundamental for separating 1-(2,6-Dichlorobenzyl)piperazine from complex mixtures and for its quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the qualitative analysis of piperazine (B1678402) derivatives. researchgate.net GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing highly specific spectral data for individual compounds, often without needing prior isolation. unodc.org For the analysis of piperazine derivatives, a common approach involves using a capillary column such as a DB-5ms. scholars.direct The temperature program typically starts at an initial temperature of around 100°C, which is held for a few minutes, followed by a ramp-up to a final temperature of approximately 290°C. unodc.org

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for the quantitative analysis of piperazine compounds. researchgate.net For dichlorophenyl piperazine analogues, reversed-phase HPLC is often utilized. google.com The separation is typically achieved using a C8 or C18 column. google.com The mobile phase composition is critical for achieving good separation; a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium dihydrogen phosphate or sodium dihydrogen phosphate) is common. google.com Detection is typically performed at a wavelength in the UV spectrum where the analyte exhibits significant absorbance, such as 253 nm or 254 nm. google.com

Table 1: Example Chromatographic Conditions for Analysis of Related Piperazine Compounds

| Parameter | HPLC-UV Method for 1-(2,3-dichlorophenyl) piperazine hydrochloride | GC-MS Method for Piperazine Derivatives |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector | Gas Chromatograph with Mass Selective Detector scholars.direct |

| Column | InertSustain C8 (4.6mm x 250mm, 5 µm) google.com | J&W DB-5ms (30 m × 0.25 mm × 0.25 μm) scholars.direct |

| Mobile Phase / Carrier Gas | Acetonitrile: 0.01 mol/l ammonium dihydrogen phosphate solution (50:50) google.com | Helium |

| Flow Rate | 1.0 ml/min google.com | Not specified |

| Column Temperature | 30 °C google.com | Initial: 100°C (5 min hold), Ramp: 10°C/min to 290°C (20 min hold) unodc.org |

| Detection Wavelength | 253 nm google.com | Mass Spectrometry |

| Injection Volume | 20 µL google.com | 1 µL (splitless mode) scholars.direct |

Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide definitive data on the hydrogen and carbon environments within the molecule. For this compound, the structure has been confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). chemicalbook.com The spectral data provides precise chemical shifts corresponding to the protons and carbons of the dichlorobenzyl group and the piperazine ring. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. The calculated molecular formula for this compound is C₁₁H₁₄Cl₂N₂, corresponding to a molecular weight of 245.15 g/mol . chemicalbook.comscbt.com HRMS analysis has confirmed this with a measured value of 245.06 [M+]. chemicalbook.com The fragmentation patterns observed in the mass spectrum are characteristic of piperazine derivatives and can be used for identification. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a related compound, 2,6-dichlorobenzyl alcohol, shows characteristic C-Cl stretching modes in the 800-700 cm⁻¹ region. theaic.org Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹, while CH₂ stretching modes from the piperazine ring would appear around 3000-2900 cm⁻¹. theaic.org

Table 2: Spectroscopic Data for this compound chemicalbook.com

| Technique | Parameter | Observed Data |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) in Methanol-d4 | 7.62-7.30 (m, 2H), 7.23 (dd, J = 8.7, 7.4 Hz, 1H), 3.74 (s, 2H), 2.92-2.69 (m, 4H), 2.56 (t, J = 4.9 Hz, 4H) |

| ¹³C NMR | Chemical Shift (δ) in Methanol-d4 | 136.76, 133.67, 129.18, 128.24, 56.55, 53.41, 44.95 |

| HRMS | Mass-to-charge ratio (m/z) | Calculated [M+]: 245.15, Measured: 245.06 |

Immunoassays and Bioanalytical Methods in Research

Immunoassays are highly sensitive and specific methods that rely on the binding interaction between an antibody and an antigen. While specific immunoassays for this compound are not widely reported, the principles for their development are well-established. mdpi.com Such an assay would involve producing antibodies that specifically recognize the this compound molecule. This is achieved by coupling the compound (as a hapten) to a larger carrier protein to make it immunogenic. mdpi.com Once specific antibodies are generated, various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for high-throughput screening of samples. mdpi.com

Bioanalytical methods are crucial for quantifying compounds in biological matrices like plasma and urine. GC-MS has been successfully validated for the simultaneous quantification of other piperazine derivatives in plasma, urine, and cell culture medium. scholars.direct These methods typically involve a liquid-liquid extraction (LLE) step to isolate the analytes from the biological matrix, followed by GC-MS analysis. researchgate.net Such validated methods demonstrate high extraction efficiency and low limits of detection and quantification, making them suitable for research applications. scholars.direct

Development of Derivatization Approaches for Analysis of Related Compounds

Derivatization is a chemical modification technique used to enhance the analytical properties of a compound. For molecules like piperazine that lack a strong chromophore, derivatization is often necessary to improve their detectability by HPLC-UV. researchgate.net Piperazine itself absorbs UV light only at a very low wavelength (205 nm) with a low absorption coefficient, making its detection at trace levels difficult.

A common derivatization strategy involves reacting piperazine with a reagent that introduces a UV-active group into the molecule. One such reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl). researchgate.netjocpr.com The reaction between piperazine and NBD-Cl forms a stable, UV-active derivative that can be easily detected at higher wavelengths (e.g., 340 nm) with much greater sensitivity. jocpr.com This approach allows for the quantification of piperazine at low parts-per-million (ppm) levels using standard HPLC-UV instrumentation. jocpr.com The method has been validated for linearity, precision, and accuracy, demonstrating its robustness for routine analysis.

Table 3: Derivatization of Piperazine for HPLC-UV Analysis jocpr.com

| Parameter | Description |

|---|---|

| Analyte | Piperazine |

| Challenge | Lacks a strong chromophore, poor UV absorbance. |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) |

| Reaction Product | Stable, UV-active piperazine-NBD derivative |

| Detection Wavelength | 340 nm |

| Advantage | Enables detection and quantification at low levels (30-350 ppm range) using standard HPLC-UV. |

Future Research on this compound Remains Largely Uncharted

Extensive investigation into the scientific literature reveals a significant gap in the understanding of the specific biological activities and therapeutic potential of the chemical compound this compound. While the broader class of piperazine derivatives has been the subject of considerable research, leading to the development of drugs for a variety of conditions, this particular molecule remains largely unexplored in the public domain. Consequently, a detailed discussion of its future research directions, novel therapeutic indications, and mechanisms of action is speculative at this time.

The piperazine scaffold is a common feature in many pharmacologically active compounds, known for its versatility in targeting a range of biological receptors and enzymes. tubitak.gov.trresearchgate.net Derivatives of piperazine have been investigated for their potential in treating central nervous system disorders, cancer, and infectious diseases. nih.govmdpi.commdpi.com This broad activity of the parent structure suggests that this compound could theoretically possess interesting biological properties, but without specific preclinical data, any potential applications are purely hypothetical.

Further research would be necessary to determine any therapeutic promise of this compound. The following sections outline the standard progression of research that would be required to elucidate its potential.

常见问题

Q. What are the optimized synthetic routes for 1-(2,6-Dichlorobenzyl)piperazine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or alkylation of piperazine derivatives. For example, this compound analogs can be synthesized via alkylation of piperazine with 2,6-dichlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates.

- Temperature : Room temperature or mild heating (e.g., reflux in acetonitrile) minimizes side reactions like over-alkylation.

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization improves purity .

Critical Note : Monitor reaction progress via TLC (hexane:ethyl acetate = 1:2) to optimize stopping points and reduce byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylic protons at δ 3.6–4.2 ppm; aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃Cl₂N₂).

- Chromatography : Reverse-phase HPLC (C18 column, methanol:water) assesses purity (>95% required for pharmacological studies) .

- TLC : Use silica gel plates with fluorescent indicators (Rf values ~0.5 in 1:2 hexane:ethyl acetate) for rapid screening .

Q. What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (classified as irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Answer:

- Substituent Effects : Adding electron-withdrawing groups (e.g., Cl, NO₂) to the benzyl ring enhances receptor binding (e.g., α₂-adrenoceptor antagonism) but may reduce solubility .

- Piperazine Modifications : N-alkylation (e.g., methyl, isopropyl) alters pharmacokinetics; bulkier groups improve metabolic stability but may hinder BBB penetration .

- Case Study : 1-(2,6-Dichlorobenzyl)-4-methylpiperazine showed improved selectivity for cytochrome P450 2A13 inhibition compared to non-methylated analogs .

Q. What methodologies resolve contradictions in activity data between in vitro and in vivo studies?

Answer:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., hydroxylation at the benzyl position) that may reduce in vivo efficacy .

- Plasma Protein Binding Assays : Equilibrium dialysis or ultrafiltration quantifies free drug concentration, explaining discrepancies between cellular and systemic activity .

- Pharmacokinetic Modeling : Compartmental analysis (e.g., WinNonlin) correlates dose-exposure relationships to optimize dosing regimens .

Q. How can molecular docking guide the design of this compound derivatives for target-specific applications?

Answer:

- Target Identification : Dock derivatives into crystal structures of receptors (e.g., DNA minor groove for anticancer studies or α₂-adrenoceptors for metabolic regulation ).

- Scoring Functions : Use AutoDock Vina or Schrödinger Glide to rank binding affinities. Focus on hydrogen bonds with Asp113 (α₂-adrenoceptors) or π-π stacking with DNA bases .

- Validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) to refine ligand-receptor interaction hypotheses .

Q. How do thermodynamic and kinetic stability studies inform formulation strategies for this compound-based therapeutics?

Answer:

- Thermodynamic Solubility : Shake-flask method (pH 1–7.4) identifies optimal pH for salt formation (e.g., HCl salts improve aqueous solubility) .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of the piperazine ring at acidic pH) .

- Excipient Compatibility : Screen with mannitol, lactose, or PVP-K30 to prevent hygroscopicity-induced instability .

Q. What strategies address low bioavailabilty in this compound analogs?

Answer:

- Prodrug Design : Esterify hydroxyl groups (e.g., acetyl or phosphate esters) to enhance intestinal absorption .

- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release or lymphatic uptake .

- Permeation Enhancers : Co-administer with sodium caprate or chitosan to transiently open tight junctions in Caco-2 models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。